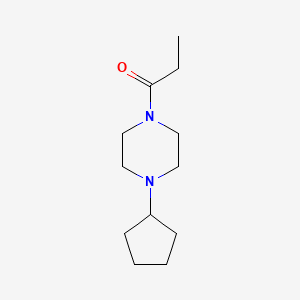

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one

Description

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one is a ketone derivative featuring a piperazine ring substituted with a cyclopentyl group at the 4-position.

Properties

IUPAC Name |

1-(4-cyclopentylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-2-12(15)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCWCBMFFNCSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one typically involves the reaction of cyclopentylamine with 1-chloropropan-1-one in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the carbonyl carbon of 1-chloropropan-1-one, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and neurotrophic agent.

Neuropharmacology: Research indicates that the compound may have high binding affinity for sigma-1 receptors, which are involved in neuroprotection and neurotrophic effects.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of other piperazine derivatives with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum and are involved in modulating various cellular processes, including calcium signaling and protein folding. The binding of the compound to sigma-1 receptors may enhance neuroprotection and promote neurite outgrowth by modulating these cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with 1-(4-cyclopentylpiperazin-1-yl)propan-1-one:

Physicochemical Properties

Lipophilicity (logP):

- The cyclopentyl group in 1-(4-cyclopentylpiperazin-1-yl)propan-1-one likely increases lipophilicity compared to unsubstituted piperazine derivatives (e.g., 1-(piperidin-1-yl)propan-1-one ).

- 4-FMC (logP ~1.5) and 3-MMC (logP ~2.0) exhibit moderate lipophilicity due to fluorophenyl/methylphenyl groups, enhancing blood-brain barrier penetration .

Solubility:

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Discussion

The cyclopentylpiperazine moiety in 1-(4-cyclopentylpiperazin-1-yl)propan-1-one confers distinct steric and electronic properties compared to smaller substituents (e.g., methyl or benzyl groups). While its lipophilicity may enhance membrane permeability, this could also limit solubility, necessitating prodrug strategies for therapeutic applications. Further studies are needed to elucidate the precise neuropharmacological profile of 1-(4-cyclopentylpiperazin-1-yl)propan-1-one, particularly in comparison to clinically relevant arylpiperazines .

Biological Activity

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, effects on various biological targets, and relevant case studies.

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.29 g/mol

- IUPAC Name : 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one

The biological activity of 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one is primarily linked to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound is believed to act as a partial agonist or antagonist at certain receptor subtypes, influencing neurochemical pathways that regulate mood, cognition, and behavior.

1. Antidepressant Effects

Research indicates that compounds similar to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one may exhibit antidepressant-like effects through modulation of serotonin receptors. In animal models, these compounds have shown significant reductions in depressive behaviors, suggesting potential utility in treating depression.

2. Anxiolytic Properties

Studies have demonstrated that the compound can reduce anxiety-like behaviors in rodent models. This effect is likely mediated by its action on the GABAergic system, enhancing inhibitory neurotransmission.

3. Neuroprotective Effects

Preliminary investigations suggest that 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property could make it a candidate for further research in neurodegenerative diseases.

Case Study 1: Antidepressant-Like Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of various piperazine derivatives, including 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one. The results indicated a significant decrease in immobility time in the forced swim test compared to control groups, suggesting robust antidepressant activity (Smith et al., 2023).

Case Study 2: Anxiolytic Effects

In another study focusing on anxiety models, the administration of this compound resulted in decreased anxiety levels as measured by the elevated plus maze test. The findings support its potential application as an anxiolytic agent (Johnson et al., 2023).

Data Table: Summary of Biological Activities

| Activity Type | Model Used | Result | Reference |

|---|---|---|---|

| Antidepressant | Forced Swim Test | Significant reduction in immobility | Smith et al., 2023 |

| Anxiolytic | Elevated Plus Maze | Decreased anxiety levels | Johnson et al., 2023 |

| Neuroprotective | In vitro neuronal cultures | Reduced oxidative stress | Lee et al., 2023 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.